Home > Products > Screening Compounds P36730 > Bestatin trifluoroacetate
Bestatin trifluoroacetate -

Bestatin trifluoroacetate

Catalog Number: EVT-254395
CAS Number:
Molecular Formula: C18H25F3N2O6
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bestatin (Ubenimex) trifluoroacetate is an inhibitor of aminopeptidase N (APN)/CD13 and aminopeptidase B.Target: Aminopeptidase/CD13in vitro: Bestatin, also known as Ubenimex (INN), is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia. Bestatin can be administered, with low toxicity, to cultured cells, intact animals and humans. It has become a useful tool in elucidating the physiological role of some mammalian exopeptidases in the regulation of the immune system, in the growth of tumors and their invasion of surrounding tissues, and in the degradation of cellular proteins.in vivo: Bestatin is an active anti-angiogenic agent that may inhibit tumor angiogenesis in vivo and tube-like formation of endothelial cells in vitro through its inhibition of APN/CD13 activity. Oral administration of Bestatin (100-200 mg/kg/day) is found to significantly inhibit the melanoma cell-induced angiogenesis in a mouse dorsal air sac assay[3].
Overview

Bestatin trifluoroacetate, also known as Ubenimex, is a competitive protease inhibitor primarily recognized for its ability to inhibit aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. This compound has garnered attention in the medical field for its potential applications in treating various cancers, including acute myelocytic leukemia, lung cancer, and nasopharyngeal cancer. Bestatin trifluoroacetate is classified under protease inhibitors and is utilized extensively in both biochemical research and therapeutic contexts.

Synthesis Analysis

The synthesis of Bestatin trifluoroacetate involves several sophisticated methods. One common approach is the conjugation of Bestatin to albumin using glutaraldehyde, which facilitates the development of immunocytochemical methods for detecting Bestatin uptake in biological tissues such as the rat intestine and kidney.

Another method reported involves solid-phase peptide synthesis, where Bestatin derivatives are synthesized by coupling various amino acids to a resin. Techniques like Boc protection at the amino group allow for efficient cleavage and purification of the final product. The use of reagents such as HATU (a coupling reagent) and DIEA (a base) during synthesis enhances yield and purity .

Molecular Structure Analysis

The molecular formula of Bestatin trifluoroacetate is C18H25F3N2O6C_{18}H_{25}F_{3}N_{2}O_{6}, with a molecular weight of approximately 422.4 g/mol. The structure features a complex arrangement that includes an amino acid backbone with a trifluoroacetate group contributing to its pharmacological properties. The stereochemistry is significant, as it possesses multiple chiral centers which are crucial for its biological activity .

Chemical Reactions Analysis

Bestatin trifluoroacetate undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its efficacy or selectivity as a protease inhibitor. For instance, common reagents used in these reactions include other aminopeptidase inhibitors which facilitate comparative studies on enzyme inhibition.

The major products formed from these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts or other reagents. The versatility in its reactivity underscores its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Bestatin trifluoroacetate primarily involves the inhibition of proteolytic enzymes. By binding to the active sites of aminopeptidases, it prevents substrate access, thereby inhibiting the enzymatic breakdown of peptides into amino acids. This inhibition can lead to altered physiological processes such as immune responses and cancer cell proliferation.

Research has shown that Bestatin trifluoroacetate's ability to inhibit multiple targets simultaneously contributes to its effectiveness in therapeutic applications against certain cancers .

Physical and Chemical Properties Analysis

Bestatin trifluoroacetate exhibits several notable physical and chemical properties:

These properties are critical for determining optimal storage conditions and application methods in both research and clinical settings .

Applications

Bestatin trifluoroacetate has a wide range of scientific applications:

  • Biochemical Research: It serves as an important tool for studying enzyme activity and inhibition mechanisms.
  • Medical Applications: Ongoing studies are exploring its potential in treating acute myelocytic leukemia, lung cancer, and nasopharyngeal cancer.
  • Drug Development: Its unique ability to inhibit multiple proteases makes it a candidate for developing new therapeutic agents targeting complex diseases .
Chemical Identity and Structural Characterization

Molecular Structure and Physicochemical Properties of Bestatin Trifluoroacetate

Bestatin trifluoroacetate (C₁₈H₂₅F₃N₂O₆; CAS 223763-80-2) is a modified form of the dipeptide-like aminopeptidase inhibitor bestatin, where trifluoroacetic acid (TFA) serves as a counterion. The compound features a stereochemically complex structure with two chiral centers: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl coupled to L-leucine via an amide bond. The trifluoroacetate anion associates ionically with the protonated N-terminus, significantly altering its physical properties compared to the free base [2] [3] [8].

Physicochemical Properties:

  • Molecular Weight: 422.40 g/mol
  • Solubility: Highly soluble in aqueous buffers (>10 mM in water) and polar organic solvents (DMSO, methanol) due to ionic character
  • Thermal Stability: Decomposes above 200°C without distinct melting point
  • Spectral Signatures: Characteristic FTIR peaks at 1715 cm⁻¹ (C=O stretch of trifluoroacetate) and 1650 cm⁻¹ (amide I); ¹⁹F NMR shows single peak near -75 ppm [2] [3]

Table 1: Key Physicochemical Parameters of Bestatin Trifluoroacetate

PropertyValueAnalytical Method
Empirical FormulaC₁₈H₂₅F₃N₂O₆Elemental Analysis
CAS Registry Number223763-80-2-
Chiral Centers(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid; TFAX-ray Crystallography
LogP (Predicted)1.8 ± 0.3Chromatographic Retention
pKa (Amino Group)7.9 ± 0.2Potentiometric Titration
λmax (UV-Vis)257 nm (ε = 195 M⁻¹cm⁻¹)Spectrophotometry

The trifluoroacetate moiety introduces distinctive crystallographic properties, forming a monoclinic crystal lattice with hydrogen bonding between the carboxylate of TFA and the inhibitor’s α-hydroxy group (distance: 2.68 Å). This interaction stabilizes the bioactive conformation where the hydroxamate moiety coordinates zinc ions in target enzymes [6] [8].

Comparative Analysis of Bestatin and Its Trifluoroacetate Derivative

The derivatization of bestatin with trifluoroacetic acid generates significant differences in chemical behavior while preserving the core pharmacophore responsible for aminopeptidase inhibition:

Structural Modifications:

  • Ionization State: Bestatin free base (C₁₆H₂₄N₂O₄; CAS 58970-76-6) exists as a zwitterion at physiological pH, while the trifluoroacetate salt fixes the N-terminus in a protonated state
  • Molecular Dimensions: Trifluoroacetate increases molecular volume by 24% (312 ų vs. 237 ų) due to counterion association
  • Stereochemical Integrity: Both compounds maintain identical (2S,3R) configuration at the critical β-amino-hydroxy acid moiety [2] [6] [8]

Functional Consequences:

  • Enzyme Binding: Trifluoroacetate salt shows 3.2-fold higher Ki (8.7 µM vs. 2.7 µM) against aminopeptidase N due to electrostatic repulsion with active-site glutamates
  • Membrane Permeability: Free base demonstrates superior Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s vs. 8.1 × 10⁻⁶ cm/s) attributed to lower polar surface area
  • Protease Stability: Trifluoroacetate derivative exhibits 40% longer half-life in hepatic microsomes by reducing non-specific binding to carboxylate-recognizing proteases [3] [6]

Table 2: Functional Comparison of Bestatin vs. Trifluoroacetate Salt

ParameterBestatin Free BaseBestatin TrifluoroacetateBiological Implication
IC₅₀ (Aminopeptidase N)0.42 ± 0.07 µM1.35 ± 0.21 µMReduced target affinity
Solubility (PBS, pH 7.4)3.2 mg/mL24.8 mg/mLEnhanced formulation flexibility
Plasma Protein Binding68% ± 4%51% ± 3%Increased free fraction
Log D (pH 7.4)0.9 ± 0.1-1.2 ± 0.3Altered biodistribution

The trifluoroacetate modification facilitates purification during synthesis due to enhanced crystallinity, making it preferable for pharmaceutical manufacturing despite slight potency reduction. This salt form also demonstrates superior batch-to-batch consistency in biological assays [3] [8].

Role of Trifluoroacetate Counterion in Stability and Bioavailability

The trifluoroacetate counterion critically modulates the pharmaceutical performance of bestatin through multiple mechanisms:

Physicochemical Stabilization:

  • Hydrolytic Protection: TFA forms a hydrophobic microenvironment around the labile β-hydroxyamide bond, reducing hydrolysis rate constants by 2.8-fold at pH 7.4
  • Crystalline Packing: The ionic interaction enables tight crystal lattice formation (density = 1.412 g/cm³), suppressing oxidative degradation during storage
  • Hygroscopicity Control: Water absorption is reduced to <1% at 60% RH compared to 8% for bestatin hydrochloride, preventing hydrate-mediated decomposition [2] [3] [8]

Bioavailability Enhancement:

  • Solubility-Permeability Balance: While increasing aqueous solubility 7.8-fold over free base, the trifluoroacetate maintains membrane interaction via hydrophobic CF₃ groups, enabling concentration-driven absorption
  • Mucosal Transport: In pulmonary delivery models, trifluoroacetate formulation boosted bioavailability of co-administered therapeutic proteins (leptin: 1.9-fold; HCG: 2.1-fold) by competitive inhibition of mucosal peptidases [3] [8]
  • Plasma Stability: The counterion reduces plasma protein binding by 17% through steric blockade of hydrophobic interaction sites, increasing free fraction for target engagement

Table 3: Trifluoroacetate Counterion Effects on Pharmaceutical Properties

Stability/Bioavailability ParameterEffect MagnitudeMechanistic Basis
Solid-State Shelf Life (25°C)+300%Rigid crystal lattice formation
Degradation Rate (pH 7.4, 37°C)-65%Hydrophobic barrier to nucleophiles
Pulmonary Absorption (Rat Model)+110%Local peptidase inhibition
Plasma Half-Life (Mouse IV)42 → 68 minReduced non-specific esterase cleavage
Brain Penetration (Log BB)-0.52 → -0.31Attenuated P-glycoprotein recognition

The trifluoroacetate anion exhibits unique hydrogen-bond accepting capacity (β = 1.24) without hydrogen-bond donation (α = 0), enabling disruption of water layers around biomembranes. This facilitates diffusion despite increased polarity. However, the counterion may introduce formulation challenges in lyophilization due to volatility, requiring specialized freezing protocols [2] [3] [6].

Properties

Product Name

Bestatin trifluoroacetate

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C18H25F3N2O6

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1

InChI Key

UOALAMWBTXFYPB-UDYGKFQRSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.